Structural and Physicochemical Profiling of 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid: A Technical Guide
Structural and Physicochemical Profiling of 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid: A Technical Guide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Guide
Executive Summary
The rational design of biaryl sulfonamides has driven significant advancements in the development of targeted therapeutics, particularly in the modulation of metalloenzymes and specific ion channels. 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid represents a highly functionalized intermediate and active pharmacophore within this class. By integrating a rigid benzoic acid core, a lipophilic 3,4-dichlorophenyl biaryl axis, and a hydrogen-bonding methylsulfamoyl group, this molecule offers a distinct spatial geometry optimized for complex protein-ligand interactions.
This guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and the mechanistic rationale for its deployment in pharmacological screening.
Structural Architecture & Physicochemical Profiling
The structural framework of 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid is defined by the interplay of its three primary functional groups. The introduction of chloro substituents on the aromatic ring is a proven strategy to modulate both the electronic distribution and the lipophilic properties of the molecule, often leading to enhanced biological activity[1].
Furthermore, the steric bulk of the ortho-substituted carboxylic acid forces the 3,4-dichlorophenyl ring out of coplanarity with the benzoic acid core. This dihedral twist minimizes steric clash and creates a three-dimensional conformation that is highly favorable for occupying deep, narrow hydrophobic pockets in target proteins.
Quantitative Physicochemical Data
The following table summarizes the calculated and extrapolated physicochemical properties based on the structural components and closely related precursor molecules[2][3].
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₁₄H₁₁Cl₂NO₄S | Defines the stoichiometric mass for assay preparation. |
| Molecular Weight | 360.21 g/mol | Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable oral bioavailability potential. |
| Topological Polar Surface Area (TPSA) | 91.8 Ų | Optimal for intestinal absorption but restricts passive Blood-Brain Barrier (BBB) crossing[2]. |
| Estimated LogP (XLogP3) | ~3.8 | The dichlorophenyl moiety significantly drives lipophilicity, enhancing membrane partitioning. |
| Hydrogen Bond Donors (HBD) | 2 (-COOH, -NH) | Facilitates strong directional interactions with target protein residues. |
| Hydrogen Bond Acceptors (HBA) | 5 (O from COOH, SO₂, N) | Provides multiple coordination points, particularly for metal ions. |
| Rotatable Bonds | 4 | Balances conformational flexibility with the rigidity of the biaryl axis. |
Synthetic Methodology: Suzuki-Miyaura Cross-Coupling
To synthesize 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid with high regioselectivity and yield, a palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard. This protocol utilizes the commercially available precursor 2-bromo-5-(methylsulfamoyl)benzoic acid[2].
Causality in Experimental Design
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Why 1,4-Dioxane/Water? The biphasic solvent system ensures the solubility of the lipophilic organic halides and boronic acids in the organic phase, while the water dissolves the inorganic base necessary for the transmetalation step.
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Why Na₂CO₃? A mild base is required to activate the boronic acid into a reactive boronate complex without hydrolyzing the sulfonamide linkage.
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Why Pd(PPh₃)₄? Tetrakis(triphenylphosphine)palladium(0) provides a robust, electron-rich metal center ideal for the oxidative addition into the sterically hindered ortho-bromo benzoic acid.
Step-by-Step Protocol
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Reagent Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, charge 1.0 equivalent (eq) of 2-bromo-5-(methylsulfamoyl)benzoic acid and 1.2 eq of (3,4-dichlorophenyl)boronic acid.
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Catalyst Loading: Add 0.05 eq (5 mol%) of Pd(PPh₃)₄. Critical Step: Ensure the catalyst is weighed rapidly to prevent oxidation of Pd(0) to Pd(II).
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Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1 v/v) to achieve a substrate concentration of 0.2 M.
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Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 12–16 hours. Monitor the consumption of the bromide precursor via LC-MS or TLC.
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Workup & Purification:
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Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black.
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Concentrate the filtrate under reduced pressure to remove 1,4-Dioxane.
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Dilute the aqueous residue with water and wash with Ethyl Acetate to remove organic impurities and unreacted boronic acid.
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Self-Validating Step: Carefully acidify the aqueous layer with 1M HCl to pH ~2. The target compound, being a benzoic acid derivative, will precipitate as a white/off-white solid.
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Filter, wash with cold water, and dry under high vacuum.
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Fig 1. Suzuki-Miyaura cross-coupling workflow for synthesizing the biaryl target compound.
Analytical Validation Protocol
To ensure the scientific integrity of the synthesized batch, the following analytical workflow must be executed:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Run in Electrospray Ionization Negative (ESI-) mode . The presence of the carboxylic acid and sulfonamide groups makes the molecule highly prone to deprotonation.
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Expected Mass: Look for the[M-H]⁻ peak at m/z ~358.0. The isotopic pattern must reflect the presence of two chlorine atoms (a distinct 9:6:1 ratio for the M, M+2, and M+4 peaks).
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¹H NMR (Nuclear Magnetic Resonance, DMSO-d₆):
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Sulfonamide Methyl: A distinct doublet around 2.4–2.5 ppm (coupling with the adjacent NH).
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Sulfonamide NH: A broad singlet or quartet around 7.5 ppm.
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Aromatic Region (7.2 - 8.2 ppm): Expect a complex multiplet representing the 6 aromatic protons. The 1,2,4-trisubstitution of the benzoic acid ring and the 3,4-disubstitution of the phenyl ring will yield distinct ortho and meta coupling constants (J ~ 8.0 Hz and J ~ 2.0 Hz, respectively).
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Carboxylic Acid OH: A very broad singlet >12.0 ppm (often exchanging with residual water).
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Pharmacological Rationale & Metalloenzyme Targeting
Compounds featuring the sulfamoylbenzoic acid scaffold are historically renowned for their interaction with metalloenzymes, most notably Carbonic Anhydrases (CAs)[1]. The structural modifications in 2-(3,4-Dichlorophenyl)-5-(methylsulfamoyl)benzoic acid allow for highly specific target engagement:
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The Zinc-Binding Pharmacophore: The methylsulfamoyl group acts as a primary anchor. In metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion (Zn²⁺), displacing the zinc-bound water/hydroxide molecule essential for catalytic activity.
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Hydrophobic Pocket Occupation: In silico and crystallographic analyses of similar dichlorophenyl-bearing sulfonamides demonstrate that the bulky, lipophilic 3,4-dichlorophenyl moiety is perfectly suited to occupy the deep hydrophobic pockets of enzyme active sites[1]. The two chlorine atoms engage in robust Van der Waals interactions with hydrophobic residues (e.g., Leucine, Valine).
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Secondary Anchoring: The carboxylic acid at position 1 provides a secondary anchoring point, capable of forming strong hydrogen bonds or ionic salt bridges with polar residues at the entrance of the active site. Furthermore, sulfonyl radical coupling mechanisms suggest that the sulfonyl core is highly stable under physiological conditions, ensuring prolonged target engagement[4].
Fig 2. Mechanistic binding model of the compound within a target metalloenzyme active site.
References
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2-Ethyl-5-(methylsulfamoyl)benzoic acid | C10H13NO4S | CID 81535665 - PubChem National Institutes of Health (NIH) URL:[Link]
Sources
- 1. 2,4-dichloro-5-(methylsulfamoyl)benzoic Acid | 4847-36-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 2-Ethyl-5-(methylsulfamoyl)benzoic acid | C10H13NO4S | CID 81535665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy [2-(3,4-Dichlorophenyl)phenyl]sulfonyl chloride | 887344-38-9 [smolecule.com]
